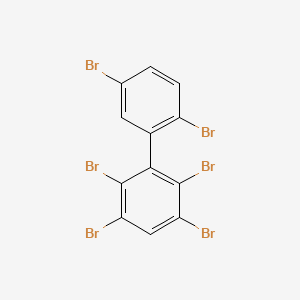

1,1'-Biphenyl, 2,2',3,5,5',6-hexabromo-

Description

1,1'-Biphenyl, 2,2',3,5,5',6-hexabromo- (molecular formula C₁₂H₄Br₆, average mass 627.58 g/mol) is a polybrominated biphenyl (PBB) congener with bromine substituents at the 2, 2', 3, 5, 5', and 6 positions. PBBs are synthetic aromatic hydrocarbons historically used as flame retardants but phased out due to environmental and health concerns. This compound is part of a broader class of halogenated biphenyls, sharing structural similarities with polychlorinated biphenyls (PCBs) but differing in halogen type and substitution patterns .

Properties

CAS No. |

119264-53-8 |

|---|---|

Molecular Formula |

C12H4Br6 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-3-(2,5-dibromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H |

InChI Key |

QYSHJTQTFZMBRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Biphenyl: Fundamental Approaches

The synthesis of 1,1'-biphenyl, 2,2',3,5,5',6-hexabromo- primarily relies on the bromination of biphenyl. Bromination introduces bromine atoms at specific positions on the aromatic rings, governed by reaction conditions, catalysts, and stoichiometry. Two dominant strategies are employed: direct bromination and catalytic bromination.

Direct Bromination

Direct bromination involves the reaction of biphenyl with elemental bromine (Br₂) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile. The regioselectivity of bromine addition depends on the directing effects of existing substituents and reaction temperature. For example, bromination at the ortho and para positions is favored due to the electron-donating resonance effects of adjacent bromine atoms.

A typical procedure involves dissolving biphenyl in a halogenated solvent such as dichloroethane, followed by the gradual addition of liquid bromine. The exothermic nature of the reaction necessitates temperature control, often maintained at 0–5°C during bromine addition. After bromine incorporation, the mixture is stirred at elevated temperatures (50–60°C) to ensure complete substitution.

Catalytic Bromination

Catalytic bromination enhances reaction efficiency and selectivity. Aluminum (Al) powder is a widely used catalyst, facilitating the generation of bromonium ions (Br⁺) that accelerate electrophilic substitution. In a patented method, biphenyl is combined with dichloroethane and aluminum powder, followed by the addition of bromine and chlorine gas. Chlorine aids in oxidizing excess bromine and stabilizing intermediate species, improving yield.

Stepwise Bromination Techniques

Achieving the desired hexabrominated product requires precise control over bromine addition. Stepwise bromination involves sequential additions of bromine, with intermittent purification to isolate intermediates. This approach minimizes the formation of over-brominated byproducts.

Example Protocol from Patent CN101376619A:

- Reaction Setup : 200 g of biphenyl is dissolved in 800 g of dichloroethane, followed by the addition of 2.5 g of aluminum powder.

- Bromine Addition : 74 g of liquid bromine is added over 2.3 hours at 0°C.

- Chlorine Introduction : Gaseous chlorine is introduced until the biphenyl conversion rate reaches 60–75%, monitored via gas chromatography.

- Post-Reaction Processing : The mixture is heated to 56°C for 2.5 hours, filtered to remove the catalyst, and washed with sodium bisulfite to eliminate residual bromine.

- Purification : The crude product is distilled under vacuum (100 Pa, 115°C) and recrystallized using ethanol to yield 117 g of pure 4-bromobiphenyl (59.6% yield).

This method highlights the critical role of chlorine in moderating reactivity and improving selectivity.

Industrial-Scale Production

Industrial synthesis of 1,1'-biphenyl, 2,2',3,5,5',6-hexabromo- employs continuous flow reactors to optimize mass transfer and thermal regulation. Key parameters include:

| Parameter | Industrial Standard | Laboratory Scale |

|---|---|---|

| Solvent | Dichloroethane | Dichloromethane |

| Catalyst | Aluminum powder (1.25 wt%) | Iron(III) bromide |

| Temperature | 50–60°C | 0–25°C |

| Reaction Time | 4–12 hours | 2–6 hours |

| Yield | 55–65% | 40–50% |

Data synthesized from Refs,, and.

Industrial processes prioritize cost efficiency and scalability, often sacrificing yield for faster throughput. Advanced purification systems, such as centrifugal separators and vacuum distillation towers, are employed to isolate the final product.

Purification and Isolation Methods

Crude reaction mixtures contain unreacted biphenyl, lower-brominated intermediates, and catalyst residues. Purification involves:

- Liquid-Liquid Extraction : Washing with sodium bisulfite removes excess bromine and acidic byproducts.

- Vacuum Distillation : Separates high-boiling hexabrominated biphenyl from lower brominated congeners.

- Recrystallization : Ethanol or methanol recrystallization yields crystalline 1,1'-biphenyl, 2,2',3,5,5',6-hexabromo- with >98% purity.

Analytical Techniques for Quality Control

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for purity assessment. The Agilent Intuvo 9000 GC system, for instance, achieves baseline separation of PBBs using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) and helium carrier gas. Key metrics include:

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of various derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically require a solvent like dimethylformamide (DMF) and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- has several scientific research applications:

Chemistry: Used as a model compound to study the effects of bromination on the properties of biphenyls.

Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including endocrine disruption and toxicity.

Comparison with Similar Compounds

Hexabromobiphenyl Isomers

Hexabromobiphenyls vary in bromine substitution positions, leading to distinct physicochemical and toxicological properties:

| Compound Name | CAS No. | Substitution Pattern | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,2',3,5,5',6-Hexabromobiphenyl | 36355-01-8 | 2,2',3,5,5',6 | 627.58 |

| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | 59080-40-9 | 2,2',4,4',5,5' | 627.58 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 59261-08-4 | 2,2',4,4',6,6' | 627.58 |

Key Differences :

- Toxicity : Symmetrical isomers like BB-153 are associated with endocrine disruption and hepatic enzyme induction, but positional isomers may exhibit varying potencies due to steric effects on receptor binding .

Comparison by Bromination Degree

Lower Brominated Congeners

Higher Brominated Congeners

- 2,2',3,4,4',5,5'-Heptabromobiphenyl (CAS 67733-52-2):

Chlorinated Analogs: PCBs

The hexachlorobiphenyl PCB-153 (2,2',4,4',5,5'-hexachloro-1,1'-biphenyl, CAS 35065-27-1) serves as a structural analog:

| Property | 2,2',3,5,5',6-Hexabromobiphenyl | PCB-153 |

|---|---|---|

| Halogen Type | Bromine | Chlorine |

| Molecular Weight | 627.58 g/mol | 360.88 g/mol |

| Henry's Law Constant (kH) | ~10⁻⁶ atm·m³/mol (estimated) | 1.2×10⁻⁴ atm·m³/mol |

| Bioaccumulation Factor | High (log Kow ~8.5) | High (log Kow ~7.8) |

Key Insights :

- Chlorinated biphenyls are more volatile (higher kH), leading to atmospheric transport, whereas brominated analogs preferentially partition into sediments and lipids .

Environmental and Toxicological Data

Environmental Persistence

Toxicity Profile

- Mechanisms : PBBs act as aryl hydrocarbon receptor (AhR) agonists, inducing cytochrome P450 enzymes. Asymmetrical isomers like 2,2',3,5,5',6-hexabromo may exhibit lower AhR binding affinity than symmetrical BB-153 .

- Health Impacts: Chronic exposure linked to thyroid dysfunction, developmental abnormalities, and carcinogenicity in animal models .

Q & A

Q. What are the standard synthetic routes for 2,2',3,5,5',6-hexabromobiphenyl, and how can regioselectivity be controlled?

The synthesis typically involves bromination of biphenyl derivatives using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by steric and electronic factors, where electron-rich aromatic positions are preferentially brominated. Controlled reaction conditions (temperature, stoichiometry) and directing groups can enhance selectivity. However, achieving pure isomers requires chromatographic purification due to competing bromination pathways .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. Data collection involves freezing crystals at low temperatures (100 K) to minimize radiation damage, followed by iterative refinement of atomic coordinates and thermal parameters .

Q. What spectroscopic techniques are essential for characterizing hexabromobiphenyl isomers?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns via coupling constants and chemical shifts. Aromatic protons in para/meta positions show distinct splitting.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular mass (C₁₂H₄Br₆, avg. mass ~627.58 Da) and isotopic patterns characteristic of bromine clusters.

- Infrared (IR) Spectroscopy: C-Br stretching vibrations (~500–600 cm⁻¹) and aromatic C-H bends (~800–900 cm⁻¹) provide structural clues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for hexabromobiphenyl isomers?

Discrepancies may arise from impurities, isomer mixtures, or varying experimental conditions. Solutions include:

- Purity Validation: Use HPLC or GC-MS with isomer-specific columns (e.g., DB-5MS) to confirm sample homogeneity.

- Thermogravimetric Analysis (TGA): Conduct controlled heating rates (e.g., 10°C/min under N₂) to compare decomposition profiles.

- Computational Modeling: Density Functional Theory (DFT) calculates bond dissociation energies to predict stability trends among isomers .

Q. What advanced analytical methods differentiate 2,2',3,5,5',6-hexabromobiphenyl from its 2,2',4,4',5,5' isomer?

- X-ray Crystallography: Directly visualizes substitution patterns.

- 2D NMR (COSY, NOESY): Correlates proton-proton spatial relationships to distinguish adjacent bromine atoms.

- Gas Chromatography with Electron Capture Detection (GC-ECD): Leverages retention time differences on chiral columns (e.g., β-cyclodextrin phases) .

Q. What methodologies are used to study environmental partitioning and bioaccumulation of this compound?

- Octanol-Water Partition Coefficient (Log KOW): Determined via shake-flask or HPLC methods to predict lipophilicity.

- Bioconcentration Factor (BCF) Assays: Expose model organisms (e.g., zebrafish) to the compound and measure tissue accumulation via LC-MS/MS.

- Environmental Sampling: Solid-phase extraction (SPE) of water/soil samples followed by GC-MS analysis quantifies environmental persistence .

Methodological Challenges and Solutions

Q. How can researchers address low yields in cross-coupling reactions involving hexabromobiphenyl?

Optimize catalytic systems (e.g., Pd(PPh₃)₄ with CuI co-catalyst) and ligands (e.g., biphenylphosphines) to enhance reactivity. Microwave-assisted synthesis reduces reaction times and improves selectivity .

Q. What strategies mitigate degradation during long-term storage of hexabromobiphenyl standards?

Store in amber vials under inert gas (Ar) at –20°C. Regular purity checks via NMR and MS detect debromination byproducts. Stabilizers like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.